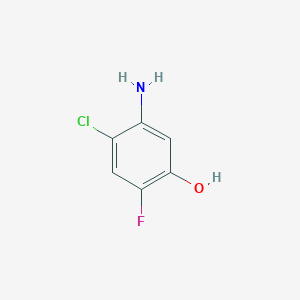

5-Amino-4-chloro-2-fluorophenol

Description

Contextual Significance of Halogenated Phenolic and Aniline (B41778) Scaffolds

Phenolic and aniline frameworks are fundamental structural motifs in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and industrial chemicals. The introduction of halogen atoms onto these basic scaffolds dramatically alters their electronic properties and reactivity, thereby expanding their synthetic potential. Halogenated phenols and anilines are crucial intermediates in the production of dyes, agrochemicals, and polymers. Their utility stems from the ability of the halogen and amino or hydroxyl groups to direct further chemical transformations and to participate in a variety of coupling reactions.

Aminophenols, which contain both an amino and a hydroxyl group attached to a benzene (B151609) ring, are particularly valuable. These functional groups provide multiple reaction sites, allowing for the construction of complex molecular architectures. For instance, 4-aminophenol (B1666318) is a key building block in organic chemistry and is the final intermediate in the industrial synthesis of paracetamol.

The Unique Role of Fluorine and Chlorine Substituents in Aromatic Systems

The incorporation of halogen atoms, specifically fluorine and chlorine, into aromatic systems imparts unique characteristics to the parent molecule.

Fluorine, the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can significantly influence the acidity of a phenolic proton and the basicity of an amino group. google.com The presence of fluorine can enhance metabolic stability and lipophilicity in drug molecules, which often leads to improved pharmacokinetic properties. google.comsynquestlabs.com This has led to fluorine being dubbed a "magic" element in medicinal chemistry, with a large percentage of modern pharmaceuticals containing at least one fluorine atom. who.int The substitution of fluorine can also lead to greater drug uptake through cell membranes. synquestlabs.com

Chlorine, while also an electron-withdrawing halogen, possesses different steric and electronic properties compared to fluorine. The carbon-chlorine bond can be a site for nucleophilic substitution, particularly when the aromatic ring is activated by other electron-withdrawing groups. Chlorine substituents can play a crucial role in the biological activity of many compounds by influencing steric and electronic interactions within the binding pockets of proteins and enzymes. nih.gov The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. nih.gov

Research Landscape of 5-Amino-4-chloro-2-fluorophenol

This compound is a substituted phenol (B47542) that has become a compound of interest in medicinal and chemical research. google.com Its structure, featuring amino, chloro, and fluoro groups on the benzene ring, provides a unique combination of reactivity and functionality. google.comgoogle.com

Physicochemical Properties

Below is a table summarizing the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFNO | cir-safety.org |

| Molecular Weight | 161.56 g/mol | cir-safety.org |

| IUPAC Name | 5-amino-2-chloro-4-fluorophenol (B1329930) | cir-safety.org |

| CAS Number | 270899-93-9 | |

| XLogP3 | 1.6 | cir-safety.org |

| Hydrogen Bond Donor Count | 2 | cir-safety.org |

| Hydrogen Bond Acceptor Count | 3 | cir-safety.org |

| Rotatable Bond Count | 1 | cir-safety.org |

Synthesis

Several synthetic routes for this compound have been developed. A common laboratory-scale approach involves the nitration of a suitable precursor, 4-chloro-2-fluorophenol, to introduce a nitro group, which is subsequently reduced to the desired amino group. google.com The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved via catalytic hydrogenation. google.com

Another documented method involves the hydrolysis of an aniline derivative, specifically (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, in the presence of a base such as sodium hydroxide (B78521). synquestlabs.com This method is presented as a way to obtain the target compound in high yield. synquestlabs.com

Chemical Reactivity and Applications

The functional groups of this compound dictate its reactivity. The amino group can undergo reactions such as acylation, while the aromatic ring is susceptible to further substitution. google.com The compound serves as a versatile building block in organic synthesis. google.com

A significant application of this compound is as an intermediate in the preparation of agrochemicals. For instance, it can be reacted with haloacetic acid esters to produce 5-amino-2-chloro-4-fluorophenoxyacetic acid esters, which are useful as agricultural intermediates.

In the field of medicinal chemistry, this compound is utilized as a reagent in the synthesis of potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are important targets in cancer therapy. The compound's structure allows it to serve as a key fragment for constructing molecules that can interact with the active sites of enzymes like tyrosine kinases. google.com

Overview of Research Trajectories within this Outline

The research trajectory for this compound is primarily focused on its application as a pivotal intermediate in the synthesis of high-value chemical entities. Current and future research efforts are likely to continue exploring its utility in constructing complex molecules with specific biological activities, particularly in the realms of oncology and crop science. The unique substitution pattern of this compound provides a valuable platform for the development of novel kinase inhibitors and other targeted therapeutics, as well as new classes of agrochemicals. Further investigations into its reaction mechanisms and the development of more efficient and scalable synthetic routes are also anticipated areas of research.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-chloro-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEZBUIYCPZRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 5 Amino 4 Chloro 2 Fluorophenol

Established Synthetic Pathways for 5-Amino-4-chloro-2-fluorophenol

Established pathways often provide reliable and well-documented procedures for the synthesis of this compound. These routes typically start from readily available precursors and involve a series of controlled chemical reactions.

One potential, though less commonly detailed, pathway to aminophenols involves the hydrolysis of a corresponding aniline (B41778) derivative. For the synthesis of the related compound 2-amino-4-chlorophenol-6-sulfonic acid, rate studies on the hydrolysis of sodium-2-nitro-1,4-dichloro-benzene-6-sulfonate have shown that the purity of the starting material and the concentration of the base are crucial for successful conversion to the corresponding phenol (B47542). njit.edu

Base-mediated hydrolysis is a key strategy in the synthesis of substituted phenols from their corresponding halo-aromatic precursors. In the synthesis of 2-amino-4-chlorophenol (B47367), 2,5-dichloronitrobenzene is hydrolyzed in a strong alkaline aqueous solution. quickcompany.in This reaction is typically heated to temperatures between 120-150°C for 16-24 hours to yield 4-chloro-2-nitrophenol (B165678). quickcompany.in Similarly, for the synthesis of 2-amino-4-chlorophenol-6-sulfonic acid, a ratio of four moles of sodium hydroxide (B78521) per mole of the sodium-2-nitro-1,4-dichloro-benzene-6-sulfonate in an aqueous medium at 95°C for four hours gave the maximum yield of the desired sodium-2-nitro-4-chlorophenol-6-sulfonate. njit.edu This highlights the importance of stoichiometric control and reaction conditions in achieving high yields.

Reducing agents are critical for minimizing oxidation and improving the purity of the final aminophenol product. Sodium hydrosulfite (also known as sodium dithionite) is an inexpensive and effective reducing agent used for the reduction of aromatic nitro compounds. organic-chemistry.org It is often added during the precipitation or crystallization of aminophenols to enhance product quality and stability. chemcess.com For instance, in the synthesis of 1-amino-2-naphthol (B1212963) hydrochloride, sodium hydrosulfite is used to reduce the intermediate azo compound. orgsyn.org The use of hydrosulfite helps to prevent the oxidation of the aminonaphthol, which is highly sensitive to air. orgsyn.org Similarly, during the purification of 3-aminophenol, the addition of sodium dithionite (B78146) helps to obtain a colorless product by chelating heavy-metal ions that could facilitate oxidation. chemcess.com

Alternative Synthetic Routes to Substituted Aminophenols

Alternative routes often involve the reduction of a nitro group to an amino group, a common transformation in the synthesis of aromatic amines.

A prevalent method for synthesizing aminophenols is the reduction of the corresponding nitrophenol. For example, 2-Amino-4-chlorophenol is synthesized by the reduction of 4-chloro-2-nitrophenol. prepchem.com This reduction can be achieved using various methods, including catalytic hydrogenation or chemical reducing agents.

One common laboratory-scale method involves using iron filings in an acidic medium. prepchem.com In a typical procedure, finely powdered cast iron is heated with water and hydrochloric acid, and the 4-chloro-2-nitrophenol is added gradually. prepchem.com The reaction is complete when the odor of the nitrophenol disappears. prepchem.com The resulting 2-amino-4-chlorophenol is then isolated by adjusting the pH of the solution. prepchem.com

Catalytic hydrogenation offers a cleaner alternative. Raney nickel is a common catalyst for this transformation. quickcompany.in The 4-chloro-2-nitrophenol is dissolved in a solvent like methanol (B129727), and the reduction is carried out under hydrogen pressure. quickcompany.in Other noble metal catalysts, such as platinum on carbon (Pt/C), have also been employed for the hydrogenation of nitroaromatics to produce aminophenols. unive.it

The table below summarizes different reduction methods for the synthesis of 2-Amino-4-chlorophenol from 4-chloro-2-nitrophenol.

| Reducing Agent/Catalyst | Solvent | Key Conditions | Yield |

| Iron filings / HCl | Water | Vigorous stirring, heating in a boiling water bath | ~90% prepchem.com |

| Raney Ni / H₂ | Methanol | Hydrogen pressure of 1.5 MPa | Not specified quickcompany.in |

| Hydrazine (B178648) hydrate (B1144303) / Activated carbon & FeCl₃·6H₂O | Not specified | Slow addition of hydrazine hydrate | Not specified google.com |

This table is generated based on data for the synthesis of the related compound 2-Amino-4-chlorophenol.

The synthesis of substituted aminophenols can also be achieved through multi-step reaction sequences starting from halogenated nitrobenzenes. quickcompany.in A common strategy involves the initial hydrolysis of a chloro-nitroaromatic compound to its corresponding nitrophenol, followed by the reduction of the nitro group. quickcompany.in

For instance, the synthesis of 2-amino-4-chlorophenol can start from 2,5-dichloronitrobenzene. quickcompany.in This starting material is first subjected to hydrolysis in a strong alkaline solution to produce 4-chloro-2-nitrophenol. quickcompany.in This intermediate is then reduced to the final product, 2-amino-4-chlorophenol, via catalytic hydrogenation. quickcompany.in This two-step approach allows for the regioselective introduction of the hydroxyl and amino groups.

Another example is the synthesis of p-aminophenol from nitrobenzene (B124822), which proceeds through the formation of a phenylhydroxylamine intermediate via reduction with zinc, followed by an acid-catalyzed Bamberger rearrangement. rasayanjournal.co.in

The following table outlines a typical multi-step synthesis for a related aminophenol.

| Starting Material | Intermediate | Final Product | Key Reaction Steps |

| 2,5-Dichloronitrobenzene | 4-Chloro-2-nitrophenol | 2-Amino-4-chlorophenol | 1. Alkaline Hydrolysis 2. Catalytic Hydrogenation quickcompany.in |

| Nitrobenzene | Phenylhydroxylamine | p-Aminophenol | 1. Reduction with Zinc 2. Bamberger Rearrangement rasayanjournal.co.in |

This table illustrates multi-step syntheses for related aminophenol compounds.

Advanced Synthetic Strategies for this compound Analogues

The synthesis of analogues of this compound leverages advanced strategies that focus on precision, efficiency, and the use of novel catalytic systems. These approaches are critical for creating diverse molecular structures for various applications.

Chemo- and Regioselective Synthesis Considerations

Achieving the correct arrangement of substituents on the aromatic ring (regioselectivity) and ensuring that only the desired functional group reacts (chemoselectivity) are paramount challenges in synthesizing complex molecules like this compound analogues.

The synthesis of the precursor, 2-chloro-4-fluorophenol, from 4-fluorophenol (B42351) via direct chlorination with chlorine gas can achieve uncommonly high regioselectivity for substitution at the 2-position, reaching approximately 99% under optimal conditions without a catalyst. google.com This high degree of control is crucial for ensuring the correct isomeric product.

For the synthesis of aminophenol analogues, controlling the position of the amino group is often accomplished by the reduction of a strategically placed nitro group. The conditions of the reduction must be carefully chosen to avoid the reduction of other functional groups on the ring. Furthermore, novel strategies are being developed to achieve high regioselectivity under mild conditions. For example, a metal- and oxidant-free method for synthesizing 2-aminophenols utilizes a cascade google.comgoogle.com-sigmatropic rearrangement of N-arylhydroxylamines, demonstrating excellent regioselectivity and functional group tolerance. nih.gov Such advanced methods could be adapted for the synthesis of specific isomers of substituted aminophenols.

Development of High-Yielding and Operable Industrial Processes

Translating laboratory synthesis into a large-scale industrial process requires a focus on yield, operational simplicity, and cost-effectiveness. The production of aminophenols, such as the widely used p-aminophenol, provides a model for the industrial synthesis of related compounds. An important commercial process for p-aminophenol involves the single-step catalytic hydrogenation of nitrobenzene in an acidic medium. google.com In this process, nitrobenzene is partially hydrogenated to form a phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed rearrangement (the Bamberger rearrangement) to yield p-aminophenol. google.comresearchgate.net

| Parameter | Process for p-Aminophenol from Nitrobenzene acs.orgacs.org | Process for 5-Amino-2-chloro-4-fluorophenol (B1329930) google.com |

|---|---|---|

| Starting Material | Nitrobenzene | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate |

| Key Reagent | H2 gas, Sulfuric Acid | Sodium Hydroxide solution |

| Catalyst | 3% Pt/C | Not applicable (Hydrolysis) |

| Temperature | 353 K (80°C) | 35-45°C |

| Reported Yield / Selectivity | 75% Selectivity at 100% conversion | 95.9 - 96.1% Yield |

Exploration of Novel Catalytic Systems in Aminophenol Synthesis

Research into aminophenol synthesis is heavily focused on developing novel catalysts to improve efficiency, selectivity, and sustainability. While platinum on carbon (Pt/C) is a highly active and common catalyst for the hydrogenation of nitroaromatics, its high cost is a significant drawback. google.comacs.org This has spurred investigation into other catalysts, including platinum oxide (PtO₂), palladium (Pd), and molybdenum (Mo). google.comacs.org

More advanced catalytic systems are continuously being explored:

Bimetallic and Non-Noble Metal Catalysts : To reduce costs, mono- and bimetallic nickel catalysts have been developed for the hydrogenation of nitrobenzene. google.com Additionally, nano-magnetite particles supported on waste biomass have been investigated as a heterogeneous catalyst for producing p-aminophenol from p-nitrophenol. nih.gov

Solid Acid Catalysts : In processes involving acid-catalyzed rearrangement, solid acid catalysts like SO₄²⁻/ZrO₂ are being explored to replace liquid acids such as sulfuric acid. These solid acids can simplify work-up and reduce waste. Studies have shown that Lewis acid sites with strong acid strength are favorable for p-aminophenol formation. rsc.org

Atomically Precise Clusters : A recent breakthrough involves the use of atomically precise gold clusters, specifically Au₃₆(SR)₂₄, for the hydrogenation of nitrobenzene. This catalyst demonstrated exceptional performance, achieving a selectivity of nearly 100% for p-aminophenol, effectively eliminating the formation of the aniline byproduct. rsc.org

Copper and Palladium Systems for Analogues : For creating analogues through C-N or C-O bond formation, specific catalyst systems have been developed. For example, copper-based catalysts with ligands like picolinic acid and palladium-based catalysts with phosphine (B1218219) ligands (e.g., BrettPhos) can be used for the selective O- or N-arylation of unprotected aminophenols. acs.org

| Catalyst System | Application | Key Advantage | Reference |

|---|---|---|---|

| Au₃₆(SR)₂₄ Gold Clusters | Hydrogenation of nitrobenzene to p-aminophenol | ~100% selectivity, eliminates aniline byproduct | rsc.org |

| SO₄²⁻/ZrO₂ | Solid acid catalyst for p-aminophenol synthesis | Replaces liquid acids, strong Lewis acid sites | rsc.org |

| Nano-magnetite particles | Hydrogenation of p-nitrophenol | Heterogeneous catalyst from waste biomass support | nih.gov |

| CuI / Picolinic Acid | Selective O-arylation of aminophenols | Enables synthesis of ether-linked analogues | acs.org |

| Pd / BrettPhos | Selective N-arylation of aminophenols | Enables synthesis of amine-linked analogues | acs.org |

Synthetic Challenges and Future Directions in this compound Production

The primary challenges in the production of this compound and its analogues mirror those in the broader field of fine chemical manufacturing. These include maximizing regioselectivity to avoid the formation of difficult-to-separate isomers, improving the cost-effectiveness of catalysts, and developing more environmentally benign processes. The formation of byproducts, such as aniline in the synthesis of p-aminophenol, necessitates costly and complex purification steps. google.com

Future research is likely to focus on several key areas:

Catalyst Development : The pursuit of cheaper, more robust, and highly selective catalysts will continue. This includes moving away from expensive noble metals like platinum towards catalysts based on abundant metals like nickel or iron, and further exploration of single-atom and nanocluster catalysts that offer high efficiency and selectivity. google.comrsc.org Improving catalyst recyclability and turnover number (TON) remains a critical goal to enhance process sustainability. acs.orgacs.org

Process Intensification : The use of continuous flow reactors instead of traditional batch reactors can offer better control over reaction parameters, improve safety, and increase throughput, representing a significant direction for industrial production.

Green Chemistry Approaches : There is a growing emphasis on developing synthetic routes that use less hazardous reagents and solvents. This includes metal-free synthesis pathways and the use of photoredox catalysis, which can often proceed under mild conditions. nih.govrsc.org The use of alternative hydrogen sources, such as formic acid in catalytic transfer hydrogenation, is also being investigated to avoid the need for high-pressure hydrogen gas. rsc.org

By addressing these challenges, the synthesis of this compound and its derivatives can become more efficient, economical, and sustainable.

Chemical Reactivity and Derivatization Studies of 5 Amino 4 Chloro 2 Fluorophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 5-Amino-4-chloro-2-fluorophenol

The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, leading to complex reactivity in substitution reactions.

Electrophilic Aromatic Substitution: The hydroxyl (-OH) and amino (-NH2) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. Conversely, the chloro (-Cl) and fluoro (-F) substituents are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho, para-directors because of resonance-based electron donation from their lone pairs.

In this compound, the directing effects of the potent -OH and -NH2 groups dominate. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the amino group are C4 and C6. All these positions, except for C6, are already substituted. Therefore, electrophilic attack is strongly directed to the C6 position, which is ortho to the hydroxyl group and meta to the amino group. While specific studies detailing electrophilic substitution on this particular molecule are not prevalent in the reviewed literature, standard electrophilic reactions such as nitration, halogenation, or sulfonation would be expected to yield predominantly 6-substituted products.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, enhanced by the inductive effects of the fluorine and chlorine atoms, makes the compound susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile replaces a leaving group on the ring, typically one of the halogen atoms. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher polarization of the C-F bond. However, the position of substitution and reaction conditions play a critical role. Nucleophilic attack would be favored at positions activated by electron-withdrawing groups. Detailed experimental studies on the nucleophilic aromatic substitution reactions specific to this compound are limited in publicly available research.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, readily undergoing reactions such as etherification and esterification.

The synthesis of phenoxyacetic acid esters from substituted aminophenols is a well-documented transformation. While specific literature for the etherification of this compound is scarce, a Japanese patent details a high-yield process for the closely related isomer, 5-amino-2-chloro-4-fluorophenol (B1329930). google.com This process involves the reaction of the aminophenol with a haloacetic acid ester in the presence of a base. google.com It is anticipated that this compound would undergo a similar reaction.

The reaction is typically performed by treating the phenol (B47542) with an alkyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. google.com Common bases include alkali metal carbonates or hydroxides. google.com The reaction can be facilitated by catalysts such as quaternary ammonium (B1175870) salts or potassium iodide. google.com

Table 1: Reaction Conditions for the Synthesis of 5-Amino-2-chloro-4-fluorophenoxyacetic Acid Esters (Isomer of Target Compound) Data sourced from patent JPH05262704A for the isomer 5-amino-2-chloro-4-fluorophenol. google.com

| Haloacetic Acid Ester | Base | Catalyst | Yield | Melting Point (°C) |

|---|---|---|---|---|

| Ethyl bromoacetate | Potassium Carbonate | Potassium Iodide, Triethylbenzylammonium chloride | 95.0% | 85-87 |

| Pentyl bromoacetate | Potassium Carbonate | Potassium Iodide, Triethylbenzylammonium chloride | 94.2% | 32-34 |

This compound can be oxidized to form quinone derivatives using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. The oxidation of aminophenols can be complex. Depending on the reaction conditions, the initial product is often a quinone imine, resulting from the oxidation of both the hydroxyl and amino groups. These intermediates can be highly reactive and may undergo further reactions, including polymerization or hydrolysis, to form more complex structures or the corresponding benzoquinone. The specific products derived from the oxidation of this compound would depend heavily on the oxidant used and the precise reaction conditions.

Transformations of the Aromatic Amino Group

The amino group provides another reactive handle for a variety of chemical modifications, including acylation and diazotization.

The aromatic amino group of this compound readily undergoes acylation to form the corresponding amides. This reaction is typically carried out by treating the aminophenol with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). This transformation is often used as a protecting strategy for the amino group or to introduce new functionalities into the molecule. For example, reaction with acetyl chloride would yield N-(5-chloro-2-fluoro-4-hydroxyphenyl)acetamide.

A fundamental reaction of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt intermediate. This is achieved by treating this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C). ijirset.comcuhk.edu.hk

The resulting 4-chloro-2-fluoro-5-hydroxybenzenediazonium salt is a valuable synthetic intermediate. It can undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, replacing the original amino group.

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions. ijirset.com When reacted with an electron-rich aromatic compound, such as another phenol or an aniline (B41778), it forms a highly colored azo compound. cuhk.edu.hkresearchgate.net For instance, coupling the diazonium salt of this compound with an alkaline solution of Naphthalen-2-ol would be expected to produce a vividly colored azo dye. cuhk.edu.hk The specific conditions, particularly the pH, are critical for successful coupling. researchgate.net

Formation of Schiff Bases and Imine Derivatives

The amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imine derivatives. This reaction is a cornerstone for creating a diverse array of molecules with potential applications in various fields of chemistry.

For instance, the reaction of 5-amino-2-chloro-4-fluorophenol with ketones can yield imine derivatives, which can then be used in subsequent synthetic steps. google.com A general protocol for synthesizing Schiff bases involves refluxing a solution of the aminophenol derivative with an appropriate aldehyde or ketone in an alcohol solvent. semanticscholar.org The resulting imine products are often crystalline solids and can be characterized by various spectroscopic methods. semanticscholar.orgmdpi.com

An example of this reactivity is the formation of 5-(1,3-dimethylbutylideneamino)-2-chloro-4-fluorophenol, which was confirmed through reflux dehydration under reduced pressure. google.com This imine derivative serves as an intermediate in the synthesis of other functionalized molecules. google.com The synthesis of various Schiff bases from substituted aminophenols and aldehydes has been widely reported, highlighting the versatility of this reaction. mdpi.comnih.gov

| Aminophenol Reactant | Aldehyde/Ketone Reactant | Resulting Product | Reaction Conditions |

|---|---|---|---|

| 5-amino-2-chloro-4-fluorophenol | Ketone | Imine derivative google.com | Reflux dehydration google.com |

| 4-aminophenol (B1666318) | 5-chloro-salicylaldehyde | Schiff base nih.gov | Reaction with primary amines nih.gov |

| 4-aminophenol | Various aldehydes | Schiff base derivatives (S-1 to S-5) mdpi.com | Condensation reaction mdpi.com |

| 2-amino-5-methylphenylamine | 4-(difluoromethoxy)-2-hydroxybenzaldehyde | 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol semanticscholar.org | Reflux in ethanol (B145695) semanticscholar.org |

Cyclization Reactions for Heterocyclic Scaffolds

The strategic placement of reactive functional groups in this compound allows for its use as a precursor in the synthesis of various heterocyclic compounds. These cyclization reactions are critical for generating novel molecular frameworks with potential biological activities.

While direct examples of cyclization reactions starting from this compound are not extensively detailed in the provided results, the synthesis of heterocyclic systems like oxadiazoles (B1248032) and thiazoles often involves aminophenol-like intermediates. mdpi.comd-nb.info For example, 2-amino-4-chlorophenol (B47367), a structurally related compound, is a key intermediate in the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. mdpi.com This suggests that this compound could similarly be a precursor for analogous heterocyclic structures. The general strategy involves converting the amino group into a reactive intermediate that can subsequently undergo cyclization with a suitable reagent. mdpi.comd-nb.info

Synthesis of Structurally Related Analogs and Complex Molecular Architectures

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of a wide range of structurally diverse analogs and more complex molecules.

Thiadiazole derivatives are a class of heterocyclic compounds with known biological activities. nih.gov The synthesis of these derivatives can be achieved through multi-step reaction sequences that may involve aminophenol-like intermediates. A general approach to synthesizing 1,3,4-thiadiazole (B1197879) derivatives involves the reaction of an aminothiadiazole with an acylating agent, followed by further modifications. nih.gov For instance, 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide can be prepared by acetylating 5-methyl/ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride. nih.gov This intermediate can then react with various piperazine (B1678402) derivatives to yield the final thiadiazole compounds. nih.gov Although this example does not start directly from this compound, it illustrates a synthetic pathway where an amino group is acylated to build the thiadiazole scaffold, a strategy that could potentially be adapted for this compound.

1,2,4-Oxadiazoles are another important class of heterocyclic compounds that can be synthesized from aminophenol-derived precursors. researchgate.netnih.gov A common synthetic route involves the reaction of amidoximes with acylating agents. researchgate.net For example, the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues starts from 2-amino-4-chlorophenol. mdpi.com This aminophenol is first converted to a urea (B33335) derivative, which is then treated with hydrazine (B178648) hydrate (B1144303) to form a hydrazinecarboxamide intermediate. mdpi.com This intermediate is subsequently cyclized with various aromatic aldehydes to yield the final oxadiazole products. mdpi.com This multi-step synthesis highlights how an aminophenol core can be elaborated into a complex heterocyclic system.

| Starting Material | Key Intermediate | Final Product Class | Key Reaction Steps |

|---|---|---|---|

| 2-Amino-4-chlorophenol mdpi.com | N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide mdpi.com | 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues mdpi.com | Urea formation, reaction with hydrazine hydrate, cyclization with aromatic aldehydes mdpi.com |

| Amidoximes researchgate.net | O-acylated amidoximes researchgate.net | 3,5-disubstituted 1,2,4-oxadiazoles researchgate.net | Acylation and cyclization researchgate.net |

The presence of multiple reactive sites in this compound, namely the amino and hydroxyl groups, as well as the potential for reactions at the halogenated positions, suggests its potential as a monomer for the synthesis of polymeric structures. Polymerization could proceed through various mechanisms, such as polycondensation reactions involving the amino and hydroxyl groups with suitable difunctional co-monomers.

While the specific synthesis of polymers from this compound is not explicitly detailed in the provided search results, the utility of aminophenols as monomer intermediates is known. google.com The resulting polymers could possess unique thermal, electronic, and mechanical properties due to the presence of the halogen atoms and the phenolic backbone. Further research in this area could lead to the development of novel high-performance materials.

Spectroscopic Characterization Methodologies and Applications in Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, KBr-Pellet Technique)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). For solid samples like 5-Amino-4-chloro-2-fluorophenol, the KBr-pellet technique is a common sample preparation method. A small amount of the compound is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet for analysis.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its phenolic hydroxyl (-OH), primary amino (-NH₂), and substituted benzene (B151609) ring structures. The presence of halogen substituents (Cl and F) also influences the spectrum, particularly in the fingerprint region.

Key Expected FT-IR Absorption Bands:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. This broadening is due to intermolecular hydrogen bonding.

N-H Stretching: The primary amino group (-NH₂) is expected to show two distinct, sharp to medium peaks in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Absorption bands for the stretching vibrations of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

C=C Aromatic Ring Stretching: A series of sharp peaks between 1450 cm⁻¹ and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected to appear in the 1250-1360 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretching vibration should produce a strong band in the range of 1180-1260 cm⁻¹.

C-F Stretching: A strong, characteristic absorption band for the aryl-fluorine bond is expected in the 1210-1270 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration will likely be observed as a medium to strong band in the lower frequency "fingerprint" region, typically between 700-850 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Broad, Strong |

| N-H Asymmetric Stretch | Amino -NH₂ | ~3450 | Medium |

| N-H Symmetric Stretch | Amino -NH₂ | ~3350 | Medium |

| Aromatic C-H Stretch | Ar-H | 3030 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium, Sharp |

| C-N Stretch | Ar-N | 1250 - 1360 | Medium |

| C-O Stretch | Phenolic Ar-O | 1180 - 1260 | Strong |

| C-F Stretch | Ar-F | 1210 - 1270 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, there are two aromatic protons and protons associated with the amino and hydroxyl groups.

Aromatic Protons: The benzene ring has two remaining protons. Their chemical shifts will be influenced by the electronic effects of the surrounding substituents (-OH, -F, -NH₂, -Cl). The electron-donating -OH and -NH₂ groups will shield the protons (shift to lower ppm), while the electron-withdrawing -F and -Cl atoms will deshield them (shift to higher ppm). The proton at C3 will be influenced by the ortho-fluorine and ortho-hydroxyl, while the proton at C6 will be influenced by the ortho-amino and meta-chloro groups.

Amino and Hydroxyl Protons: The signals for the -NH₂ and -OH protons are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They are expected in the range of 4-7 ppm for the amino group and 5-9 ppm for the phenolic hydroxyl group.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-3 | Aromatic | 6.5 - 7.0 | Doublet of doublets (d,d) |

| H-6 | Aromatic | 6.8 - 7.3 | Doublet (d) |

| -NH₂ | Amino | 4.0 - 7.0 | Broad singlet (br s) |

¹³C NMR spectroscopy identifies all the unique carbon atoms in a molecule. The spectrum for this compound will show six distinct signals for the six carbons of the benzene ring. The chemical shifts are highly dependent on the attached substituent.

Carbons bonded directly to electronegative atoms (O, F, Cl) will be significantly deshielded and appear at higher chemical shifts (downfield). The C-F and C-O bonds will show the largest downfield shifts.

The C-F bond will also exhibit coupling (splitting) of the carbon signal, a characteristic feature in the ¹³C NMR of organofluorine compounds.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | C-OH | 145 - 155 |

| C-2 | C-F | 150 - 160 (with C-F coupling) |

| C-3 | C-H | 110 - 120 |

| C-4 | C-Cl | 115 - 125 |

| C-5 | C-NH₂ | 135 - 145 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. sigmaaldrich.com Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, this method provides clear and unambiguous signals. The chemical shift of the single fluorine atom in this compound will be characteristic of a fluorine atom attached to an aromatic ring. Its exact position will be influenced by the other substituents, particularly those in the ortho and para positions. The signal may also show coupling to the nearby aromatic protons (H-3).

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

Molecular Ion Peak (M⁺): The molecular weight of this compound is 161.56 g/mol . In a mass spectrum, the molecular ion peak would be observed at m/z corresponding to this mass.

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the main molecular ion peak, with an intensity of about one-third of the M⁺ peak. This is a definitive indicator of the presence of one chlorine atom.

Fragmentation: Common fragmentation pathways for aminophenols could include the loss of small, stable molecules or radicals. For instance, the loss of CO (28 Da) from the phenol (B47542) ring or HCN (27 Da) from the amino-substituted ring are plausible fragmentation steps that help confirm the structure.

Electronic Absorption Spectroscopy for Chromophore Characterization (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to characterize chromophores—the parts of a molecule responsible for its color (or UV absorption).

The chromophore in this compound is the substituted benzene ring. Phenols and anilines typically show strong absorptions in the UV region. The presence of multiple substituents (-OH, -NH₂, -Cl, -F) will influence the position and intensity of the absorption maxima (λ_max). The spectrum is expected to show characteristic bands for π → π* transitions of the aromatic system. The exact λ_max values are sensitive to the solvent used, due to solvatochromic effects. For instance, studies on similar substituted phenols show distinct absorption maxima that shift depending on solvent polarity. researchgate.net

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

To date, a specific single-crystal X-ray structure for this compound has not been reported in publicly available literature. However, the solid-state conformation and intermolecular interactions can be inferred by examining the behavior of structurally similar aminophenols.

The molecular structure of this compound is characterized by a planar phenyl ring. The planarity is a common feature in such aromatic systems. The key to its solid-state packing and intermolecular interactions lies in the hydrogen bonding capabilities of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the influence of the halogen substituents.

Intermolecular Interactions: The primary intermolecular forces expected to govern the crystal lattice of this compound are hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen of the amino group can act as both a donor and an acceptor. The fluorine and chlorine atoms, being electronegative, can also participate as weak hydrogen bond acceptors.

It is anticipated that strong O-H···N or N-H···O hydrogen bonds would be the dominant interactions, leading to the formation of chains or sheets in the crystal lattice. This is a well-documented phenomenon in related structures like 4-amino-2,6-dichlorophenol, where O-H···N and N-H···O hydrogen bonds create infinite chains and sheets. The presence of both amino and hydroxyl groups, which are complementary hydrogen bonding partners, often leads to highly organized and stable crystal structures.

Chromatographic Techniques in Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of phenolic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Below is a hypothetical HPLC method table based on the analysis of similar chlorophenols. researchgate.netlcms.cz

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~7-10 minutes |

This method would be expected to effectively separate this compound from potential impurities, allowing for accurate purity assessment.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to identify compounds present in a mixture. youtube.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. crsubscription.com

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. youtube.com The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. youtube.com

The polarity of the compound plays a significant role in its movement up the plate. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, resulting in a lower Retention Factor (Rf) value. Less polar compounds travel further up the plate, giving a higher Rf value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For this compound, a moderately polar compound, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would be appropriate. The separated spots can be visualized under UV light, as the compound is UV-active, or by using a staining agent like ninhydrin, which reacts with the amino group to produce a colored spot. youtube.com

A hypothetical TLC data table for monitoring a reaction is presented below.

| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Visualization |

| Starting Material (e.g., 4-chloro-2-fluoronitrobenzene) | 0.85 | UV Light |

| This compound (Product) | 0.45 | UV Light, Ninhydrin Stain |

| Impurity | 0.60 | UV Light |

By comparing the spots of the reaction mixture to those of the starting material and a pure sample of the product, the progress of the reaction can be effectively monitored.

Computational Chemistry and Theoretical Investigations of 5 Amino 4 Chloro 2 Fluorophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural characteristics of 5-Amino-4-chloro-2-fluorophenol.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement.

A comparison with related phenolic compounds reveals expected trends. For example, studies on other halogenated phenols have shown that the introduction of halogen atoms can lead to slight distortions in the planarity of the benzene (B151609) ring. researchgate.net The stability of the molecule can be assessed by its total electronic energy, with lower energies indicating greater stability.

Table 1: Predicted Molecular Properties of Substituted Phenols from DFT Calculations

| Property | Phenol (B47542) | 2-Fluorophenol | 4-Chlorophenol | p-Aminophenol |

| Dipole Moment (Debye) | ~1.7 | ~1.5 | ~2.3 | ~2.0 |

| O-H Bond Length (Å) | ~0.96 | ~0.96 | ~0.96 | ~0.96 |

| C-O Bond Length (Å) | ~1.36 | ~1.36 | ~1.36 | ~1.35 |

Note: The values in this table are representative and are based on general trends observed in DFT studies of substituted phenols. Actual values for this compound would require specific calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps are powerful visualization tools that illustrate the charge distribution across a molecule. nih.gov For this compound, an ESP map would reveal regions of negative potential (electron-rich areas) and positive potential (electron-poor areas). Typically, the oxygen and nitrogen atoms, with their lone pairs of electrons, will be centers of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups will exhibit positive potential.

The distribution of charge is critical for understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites of chemical reactions. The presence of both electron-donating (-NH2, -OH) and electron-withdrawing (-Cl, -F) groups creates a complex electronic landscape. The amino group tends to increase electron density at the ortho and para positions, while the halogens withdraw electron density. mdpi.com

Table 2: Conceptual Electrostatic Potential Characteristics

| Molecular Region | Expected Electrostatic Potential | Rationale |

| Oxygen of Hydroxyl Group | Negative (Red) | High electronegativity and lone pairs |

| Nitrogen of Amino Group | Negative (Red) | Lone pair of electrons |

| Hydrogen of Hydroxyl Group | Positive (Blue) | Polar O-H bond |

| Aromatic Ring | Varied | Influence of donating and withdrawing groups |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to assign specific vibrational modes to the corresponding peaks in experimental spectra. These modes include stretching, bending, and torsional motions of the chemical bonds.

The characteristic vibrational frequencies of the functional groups present in the molecule serve as spectroscopic signatures. For example, the O-H stretching vibration of the phenolic hydroxyl group is typically observed in the range of 3200-3600 cm⁻¹. spectroscopyonline.com The N-H stretching vibrations of the amino group appear in a similar region. The C-Cl and C-F stretching vibrations will be found at lower frequencies in the fingerprint region of the spectrum.

Comparing the calculated spectra with experimental data can help to confirm the molecular structure and identify the compound. Discrepancies between theoretical and experimental frequencies can often be reconciled by applying a scaling factor to the calculated values to account for anharmonicity and other systematic errors in the computational methods.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Approximate Frequency Range |

| O-H Stretch | 3200 - 3600 |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

Note: These are general ranges and the precise frequencies for this compound would be determined by specific calculations.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. researchgate.net MD simulations can be used to explore the conformational landscape of this compound, revealing the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities.

The rotation around the C-O and C-N single bonds allows for different orientations of the hydroxyl and amino groups relative to the phenyl ring. MD simulations can track these conformational changes and determine the preferred conformations at a given temperature. This information is crucial for understanding how the molecule might interact with biological targets, such as enzyme active sites.

Furthermore, MD simulations can be employed to study the intermolecular interactions between this compound and solvent molecules or other solutes. stanford.edu This includes analyzing the formation and lifetime of hydrogen bonds between the amino and hydroxyl groups of the molecule and surrounding water molecules, for example. Understanding these interactions is key to predicting the compound's solubility and transport properties.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Models

Computational models are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For this compound, several types of reactions could be studied computationally. For example, the amino group can undergo acylation reactions, and the mechanism of this reaction, including the role of catalysts, can be elucidated. researchgate.net Similarly, electrophilic aromatic substitution reactions on the phenyl ring can be modeled to predict the regioselectivity (i.e., at which position on the ring the substitution is most likely to occur). The directing effects of the existing substituents play a crucial role in determining the outcome of such reactions. mdpi.com

Computational studies on the oxidation of similar phenolic compounds have provided insights into the formation of phenoxyl radicals and subsequent reaction pathways. acs.org Such investigations for this compound could reveal its potential to participate in redox processes.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov For this compound, QSAR models could be developed to predict the reactivity of its derivatives in various chemical transformations.

The first step in a QSAR study is to generate a set of molecular descriptors for a series of related compounds. These descriptors can be derived from computational chemistry calculations and can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Molecular Docking and Binding Affinity Predictions for Structural Design (focus on theoretical modeling)

However, the principles of molecular docking are often applied to analogous and derivative structures, providing a framework for how this compound could be theoretically modeled. For instance, studies on related substituted phenols and anilines utilize computational methods to predict their interactions with biological targets. These studies often involve creating a three-dimensional model of the small molecule and docking it into the active site of a protein of interest. The binding affinity is then calculated, typically expressed in kcal/mol, to estimate the strength of the interaction.

In a hypothetical scenario for this compound, researchers would typically select a protein target based on the potential therapeutic application. The compound's structure, with its amino, chloro, fluoro, and hydroxyl groups, would then be docked into the protein's binding site. The software would calculate the most likely binding pose and estimate the binding energy, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share a substituted phenol core, performed molecular docking studies against the tubulin–combretastatin A4 complex. nih.govnih.gov In such a study, a derivative, ligand 4h, exhibited a docking score of -8.030 kcal/mol, indicating a strong theoretical binding affinity. nih.govnih.gov This type of analysis helps in understanding the structure-activity relationship and in the rational design of new, more potent molecules.

Although no specific data tables for this compound can be presented due to the absence of direct research, the following table illustrates how such data would typically be formatted in a research context.

Hypothetical Molecular Docking Data for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Protein Kinase X | XXXX | -7.5 | Lys72, Asp184 |

| Human Carbonic Anhydrase II | XXXX | -6.8 | His94, His96, Thr199 |

It is important to reiterate that the data in the table above is purely illustrative and not based on actual experimental or computational results for this compound. The generation of such data would require dedicated in silico studies. The absence of this information in the current body of scientific literature suggests a potential area for future research, particularly given the compound's role as a precursor in the synthesis of biologically active molecules.

Role As a Key Intermediate in Organic Synthesis

Precursor in Agrochemical Synthesis

The compound is an important intermediate in the production of modern agrochemicals, particularly pesticides. google.com Its structure is incorporated into more complex molecules designed to exhibit specific biocidal activities. A key application is in the synthesis of phenoxyacetic acid esters, a class of compounds known for their herbicidal properties. google.com For instance, 5-Amino-4-chloro-2-fluorophenol can be reacted with haloacetic acid esters in the presence of a base to produce the corresponding 5-amino-2-chloro-4-fluorophenoxyacetic acid ester. google.com This process highlights the utility of the phenol (B47542) group for etherification, a common strategy in developing active agrochemical ingredients.

| Reactant | Reagent | Product Class | Application |

| This compound | Haloacetic acid esters | Phenoxyacetic acid esters | Herbicides |

Building Block for Advanced Dye and Pigment Development

In the field of color chemistry, this compound serves as a crucial building block for synthesizing specialized dyes and pigments. The amino group on the aromatic ring is a key functional group for diazotization reactions. In this process, the amino group is converted into a diazonium salt, which can then be coupled with various aromatic compounds (coupling components) to form azo dyes. researchgate.net The specific substituents (chloro and fluoro) on the phenol ring influence the final color, as well as properties like lightfastness and stability of the resulting dye. Its utility as a "dye intermediate" is noted in manufacturing processes. google.com

Monomer and Specialty Chemical Intermediate in Polymer Science

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a candidate for use as a monomer intermediate in polymer science. google.com These functional groups can participate in polymerization reactions. For example, the amino and hydroxyl groups can react with complementary functional groups (like carboxylic acids or acyl chlorides) in other monomers to form polyamides, polyesters, or poly(ester-amide)s. The halogen substituents can also impart desirable properties such as thermal stability and flame retardancy to the final polymer.

Scaffold for Complex Organic Compound Library Synthesis

The substituted phenol structure of this compound makes it an ideal scaffold for creating libraries of complex organic compounds for high-throughput screening. The distinct reactivity of its amino, hydroxyl, and aromatic C-H bonds allows for modular and divergent synthesis. Chemists can selectively modify each part of the molecule to generate a large number of structurally diverse derivatives from a single starting material. This approach is fundamental in fields like drug discovery, where large libraries of compounds are tested for biological activity. The use of substituted phenols in creating such libraries, for example through click chemistry techniques like SuFEx, demonstrates the value of such scaffolds in rapidly generating novel chemical entities. rsc.org

Chemical Reagent in the Design of Receptor Ligands and Enzyme Inhibitors (focus on chemical design principles)

In medicinal chemistry, this compound and its derivatives are valuable for designing molecules that can interact with biological targets like enzymes and receptors. The design principles hinge on the specific properties conferred by its functional groups:

Amino Group: This group can act as a hydrogen bond donor, forming crucial interactions with the active sites of enzymes or the binding pockets of receptors.

Chloro and Fluoro Groups: These halogens are electron-withdrawing and can participate in hydrophobic interactions. The fluorine atom, in particular, can modulate the acidity of the phenolic hydroxyl group and improve metabolic stability and cell membrane permeability of the final drug candidate.

This compound serves as a building block for synthesizing potential tyrosine kinase inhibitors, which are important in cancer therapy. By modifying the core structure of this compound, medicinal chemists can fine-tune the electronic and steric properties of a molecule to optimize its binding affinity and selectivity for a specific biological target. nih.gov

Advanced Analytical Methodologies for Research and Industrial Quality Control

Development of Highly Sensitive Detection and Quantification Methods for 5-Amino-4-chloro-2-fluorophenol

The accurate detection and quantification of this compound are paramount for its use in synthesis and various research applications. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose. A new HPLC method has been developed for the simultaneous determination of aminophenol isomers, which can be adapted for this compound. researchgate.netnih.govnih.gov

A suitable HPLC method would likely employ a mixed-mode stationary phase, such as a combination of strong cation exchange (SCX) and C18. researchgate.netnih.govnih.gov This allows for the effective separation of polar and non-polar analytes. The mobile phase could consist of an aqueous phosphate (B84403) buffer and an organic modifier like methanol (B129727). researchgate.netnih.govnih.gov Method validation would be performed to ensure linearity, accuracy, precision, and sensitivity, with detection limits and quantification limits established to ensure trace amounts can be reliably measured. researchgate.netnih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | Mixed-mode SCX/C18 |

| Mobile Phase | Aqueous phosphate buffer (pH 4.85) : Methanol (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a hypothetical HPLC method adapted from methodologies used for similar aminophenol isomers. researchgate.netnih.govnih.gov

Further advancements in detection can be achieved through the use of electrochemical sensors, which have shown high sensitivity for related aminophenol compounds. nih.gov These sensors can offer advantages in terms of portability and rapid, in-situ measurements. nih.gov

Impurity Profiling and Process-Related Impurity Identification in Synthetic Batches

The synthesis of this compound can introduce various process-related impurities that may affect its purity and reactivity. A common synthetic route involves the reduction of a nitrophenol precursor. google.com Impurities can arise from starting materials, intermediates, by-products of side reactions, and degradation of the final product.

One potential synthetic pathway to a related compound, 5-amino-2-chloro-4-fluorophenoxyacetic acid ester, starts from 5-amino-2-chloro-4-fluorophenol (B1329930). google.com Another patent describes the synthesis of 5-amino-2-chloro-4-fluorophenol itself from (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate. google.com Based on these related syntheses, potential impurities in this compound could include:

Starting material residues: Unreacted precursors from the synthetic process.

Isomeric impurities: Other isomers of chloro-fluoro-aminophenols that may be formed during synthesis.

Over- or under-halogenated species: Compounds with additional or fewer chlorine or fluorine atoms.

Oxidation products: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.

Impurity profiling is typically carried out using chromatographic techniques, primarily HPLC coupled with mass spectrometry (LC-MS). This allows for the separation, identification, and quantification of impurities. The development of a robust HPLC method, as described in the previous section, is crucial for resolving these impurities from the main compound.

Table 2: Potential Process-Related Impurities in this compound Synthesis

| Impurity Name | Potential Source |

| 2-Chloro-4-fluoro-5-nitrophenol | Unreacted starting material from a nitration/reduction pathway. google.com |

| (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | Unreacted starting material. google.com |

| Isomers of aminofluorophenol | Side reactions during synthesis. |

| Dichloro-fluoro-aminophenols | Over-chlorination during synthesis. |

| Quinone-imine species | Oxidation of the final product. |

This table is illustrative and based on general principles of organic synthesis and impurity formation in related compounds.

Characterization of Degradation Products under Various Environmental Conditions

Understanding the degradation of this compound under different environmental conditions is essential to assess its stability and potential environmental impact. Degradation can be induced by factors such as light (photodegradation), heat (thermal degradation), and chemical or biological agents.

Studies on the degradation of a structurally similar compound, 4-chloro-2-aminophenol (4C2AP), provide insights into potential degradation pathways. nih.govnih.gov The degradation of 4C2AP has been shown to proceed via the formation of 4-chlorocatechol. nih.gov This suggests that this compound could undergo deamination to form a corresponding catechol derivative.

Forced degradation studies are typically performed under stressed conditions (e.g., high temperature, intense light, acidic/basic conditions, and oxidizing agents) to accelerate the degradation process and identify potential degradation products. Analytical techniques such as LC-MS/MS are instrumental in identifying the structure of these degradation products.

Table 3: Potential Degradation Pathways and Products of this compound

| Degradation Condition | Potential Pathway | Likely Degradation Products |

| Photodegradation (UV light) | Dehalogenation, deamination, oxidation | Fluorophenols, chlorophenols, catechols, quinone-imines |

| Thermal Degradation | Decomposition | Smaller organic fragments, release of HCl and HF |

| Oxidative Degradation (e.g., H₂O₂) | Oxidation of the amino group and aromatic ring | Quinone-imines, hydroxylated derivatives |

| Hydrolytic Degradation (Acidic/Basic) | Deamination | 4-Chloro-2-fluorocatechol |

This table outlines hypothetical degradation pathways based on the known chemistry of aminophenols and studies on related compounds. nih.govnih.gov

Methods for Environmental Monitoring of Aminophenols (from a chemical detection standpoint)

The potential release of aminophenols, including halogenated derivatives like this compound, into the environment necessitates the development of sensitive and reliable monitoring methods. These compounds can be present in industrial effluents and may persist in water and soil. nih.gov

Several analytical techniques are employed for the environmental monitoring of aminophenols:

High-Performance Liquid Chromatography (HPLC): As discussed earlier, HPLC coupled with UV or fluorescence detection is a widely used method for the separation and quantification of aminophenols in water samples. researchgate.netnih.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the identification and quantification of volatile and semi-volatile organic compounds, including some aminophenol derivatives, often after a derivatization step. nih.gov

Electrochemical Sensors: These offer a promising alternative for rapid and on-site monitoring of aminophenols in environmental samples due to their high sensitivity and potential for miniaturization. nih.gov

Solid-Phase Extraction (SPE): This sample preparation technique is often used to pre-concentrate aminophenols from large volumes of water, thereby increasing the sensitivity of subsequent analytical methods. researchgate.net

The choice of method depends on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the need for on-site or laboratory-based analysis.

Table 4: Overview of Environmental Monitoring Methods for Aminophenols

| Analytical Technique | Principle | Applicability to this compound |

| HPLC-UV/Fluorescence | Separation based on polarity, detection by light absorption or emission. researchgate.netnih.govnih.govnih.gov | High, suitable for quantification in water samples. |

| GC-MS | Separation based on volatility, identification by mass-to-charge ratio. nih.gov | Moderate, may require derivatization to improve volatility. |

| Electrochemical Sensors | Measurement of current or potential changes due to redox reactions. nih.gov | High, offers potential for rapid, in-situ detection. |

| SPE-LC/MS | Pre-concentration followed by sensitive and selective analysis. researchgate.net | High, for trace-level detection in complex matrices. |

Emerging Research Directions and Future Outlook for 5 Amino 4 Chloro 2 Fluorophenol

The strategic placement of amino, chloro, and fluoro substituents on a phenol (B47542) ring makes 5-Amino-4-chloro-2-fluorophenol a compound of significant interest for future chemical innovation. Its inherent reactivity and structural features open up numerous avenues for research, from the development of sustainable production methods to its application in cutting-edge materials and therapeutics. This section explores the emerging research directions and future outlook for this versatile chemical intermediate.

Q & A

Q. What are the recommended synthetic pathways for 5-amino-4-chloro-2-fluorophenol, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and amination of phenolic precursors. For example, chlorination of 2-fluorophenol derivatives followed by selective amination under controlled pH (e.g., using ammonia or urea at 80–100°C) can yield the target compound. Key factors include:

- Catalyst selection : Transition metal catalysts (e.g., CuCl₂) improve regioselectivity during halogenation.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require post-synthesis purification via column chromatography.

- Yield optimization : Reported yields range from 40–65%, with impurities arising from incomplete halogenation or over-amination.

Q. How should researchers characterize this compound to confirm purity and structure?

A multi-technique approach is recommended:

Q. What are the stability considerations for storing this compound?

The compound is sensitive to light and moisture:

- Storage conditions :

- Decomposition risks : Prolonged exposure to air leads to oxidation, forming quinone derivatives detectable via color change (pale yellow to brown).

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing Cl and F groups activate the aromatic ring toward electrophilic substitution but deactivate it for nucleophilic attacks:

- Suzuki coupling : Pd-mediated reactions with boronic acids proceed at the para position to the amino group (yield: 50–70%).

- Contradictions in data : Some studies report lower yields (30–40%) due to steric hindrance from the chloro substituent. Mitigate by using bulkier ligands (e.g., SPhos) to enhance selectivity.

Q. What methodologies are used to study the biological activity of this compound derivatives?

Derivatives are screened for antimicrobial and anticancer potential:

Q. How can researchers resolve contradictions in reported catalytic applications of this compound?

Discrepancies in catalytic efficiency (e.g., oxidation vs. reduction) arise from varying experimental setups:

- Oxidation studies : Use TEMPO/NaOCl systems to convert the phenol to quinones (80% yield at pH 10).

- Reduction studies : Hydrogenation over Pd/C yields cyclohexanol derivatives but requires high pressure (5 bar H₂).

- Critical analysis : Compare solvent polarity, catalyst loading, and temperature gradients across studies to identify optimal conditions.

Q. What advanced techniques are employed to analyze degradation byproducts of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.